2-Iodo-4-methyl-1H-imidazole
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Overview
Description
2-Iodo-4-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of an iodine atom at the second position and a methyl group at the fourth position makes this compound unique. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.
Mechanism of Action
Target of Action
2-Iodo-4-methyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . They can participate in hydrogen bonding and π-π stacking interactions, which may contribute to their binding with biological targets .
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biochemical processes due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methyl-1H-imidazole typically involves the iodination of 4-methyl-1H-imidazole. One common method includes the reaction of 4-methyl-1H-imidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination at the second position.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-methyl-1H-imidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 4-methyl-1H-imidazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
- Substitution reactions yield various substituted imidazoles.
- Oxidation reactions produce imidazole derivatives with different functional groups.
- Reduction reactions result in the formation of 4-methyl-1H-imidazole.
Scientific Research Applications
2-Iodo-4-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Industry: The compound is utilized in the development of new materials, including polymers and dyes.
Comparison with Similar Compounds
4-Iodo-1H-imidazole: Similar structure but lacks the methyl group at the fourth position.
2-Methyl-1H-imidazole: Similar structure but lacks the iodine atom at the second position.
2-Iodoimidazole: Similar structure but lacks the methyl group at the fourth position.
Uniqueness: 2-Iodo-4-methyl-1H-imidazole is unique due to the presence of both an iodine atom and a methyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-iodo-5-methyl-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYIDOKPUHVHJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314083 |
Source
|
Record name | 2-iodo-5-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50314083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73746-43-7 |
Source
|
Record name | 73746-43-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-iodo-5-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50314083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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